3-(1,1,2,2-Tetrafluoroethyl)aniline

Übersicht

Beschreibung

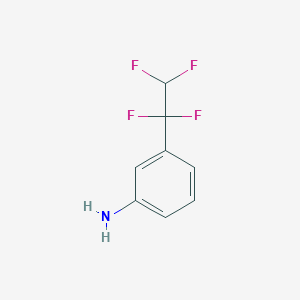

3-(1,1,2,2-Tetrafluoroethyl)aniline: is an organic compound with the molecular formula C8H7F4N. It is a fluorinated aniline derivative, characterized by the presence of a tetrafluoroethyl group attached to the aniline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out in a solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1,1,2,2-Tetrafluoroethyl)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).

Major Products Formed:

Oxidation: Nitro-3-(1,1,2,2-tetrafluoroethyl)aniline, nitroso-3-(1,1,2,2-tetrafluoroethyl)aniline.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Various substituted aniline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Electrochemistry

Application Summary:

3-(1,1,2,2-Tetrafluoroethyl)aniline is utilized as an additive in lithium battery electrolytes. Its role is to improve the stability and performance of batteries, particularly at elevated voltages.

Methods and Procedures:

The compound is incorporated into the electrolyte solution in controlled amounts. The modified electrolyte is then employed in battery cells, where performance metrics like charge capacity and cycle life are evaluated.

Results and Outcomes:

The inclusion of this compound has been shown to enhance cycling stability and energy density in lithium batteries, making it a valuable component in battery technology.

Polymer Chemistry

Application Summary:

This compound serves as a monomer or comonomer in the synthesis of high-performance polymers used in aerospace and electronics due to their exceptional properties.

Methods and Procedures:

Polymerization techniques such as free radical polymerization are employed with this compound. The resulting polymers undergo testing for thermal and mechanical properties.

Results and Outcomes:

Polymers containing this compound exhibit improved thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications.

Surface Science

Application Summary:

In surface engineering, this compound is used to modify material surfaces to create hydrophobic coatings.

Methods and Procedures:

The compound is applied using techniques like chemical vapor deposition. The treated surfaces are analyzed for wettability and adhesion properties.

Results and Outcomes:

Surfaces modified with this compound show reduced friction and increased resistance to moisture and chemicals.

Pharmaceutical Development

Application Summary:

Fluorinated compounds derived from this compound are explored for their potential pharmaceutical applications due to the unique properties imparted by fluorine atoms.

Methods and Procedures:

Drug discovery processes involve synthesizing and screening fluorinated compounds for biological activity through various assays.

Results and Outcomes:

Some fluorinated derivatives demonstrate enhanced potency and metabolic stability, indicating promising traits for drug development.

Coating Technology

Application Summary:

The compound is utilized in developing advanced coatings that provide superior protection for industrial and consumer products.

Methods and Procedures:

Coating formulations incorporating this compound are developed and applied to substrates followed by performance testing.

Results and Outcomes:

These coatings exhibit enhanced durability and resistance to environmental factors while improving aesthetic qualities.

Antimicrobial Activity

Research indicates that fluorinated compounds can inhibit the growth of bacteria and fungi. The antimicrobial properties may arise from their ability to disrupt microbial membranes or interfere with metabolic processes.

Anticancer Potential

In vitro studies show that certain derivatives of tetrafluoroethyl anilines induce apoptosis in cancer cell lines through caspase activation pathways. This suggests potential therapeutic applications in oncology.

Toxicity Assessments

While promising biological activities have been identified, toxicity evaluations indicate that exposure could lead to skin irritation and respiratory issues in animal models .

Wirkmechanismus

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrafluoroethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

- 3-(1,1,2,2-Tetrafluoroethoxy)aniline

- 3-(1,2,2,2-Tetrafluoroethyl)aniline

Comparison: Compared to its analogs, 3-(1,1,2,2-Tetrafluoroethyl)aniline exhibits unique properties due to the specific arrangement of the tetrafluoroethyl group. This arrangement can result in different reactivity and interaction profiles with molecular targets, making it a distinct compound in its class .

Biologische Aktivität

3-(1,1,2,2-Tetrafluoroethyl)aniline is a fluorinated aromatic amine that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and applications in medicine and industry.

Chemical Structure and Properties

The compound this compound features a tetrafluoroethyl group attached to an aniline moiety. The presence of fluorine atoms significantly influences the compound's chemical behavior, enhancing its lipophilicity and reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The tetrafluoroethyl group can modulate the compound's binding affinity to enzymes and receptors, leading to alterations in biochemical pathways. For instance:

- Enzyme Interactions : The compound has been investigated for its ability to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Cellular Processes : Its lipophilic nature allows it to penetrate cellular membranes more effectively, potentially disrupting cellular processes and modulating signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicate that at higher concentrations, the compound can induce apoptosis in certain cancer cell lines. This property may be leveraged for potential therapeutic applications in cancer treatment .

Case Study 1: Antibacterial Activity

In a controlled study examining the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests potential as a lead compound for developing new antibacterial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent increase in cell death. The IC50 value was determined to be approximately 30 µM after 48 hours of exposure. Further analysis indicated activation of caspase pathways associated with apoptosis .

Applications in Drug Development

Given its biological activity profile, this compound is being explored as a potential scaffold for drug development:

- Pharmaceutical Research : Its unique properties make it suitable for designing new drugs targeting specific enzymes or receptors involved in disease processes.

- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Applications |

|---|---|---|---|

| This compound | Moderate | High | Drug development |

| 4-(1,1,2,2-Tetrafluoroethyl)aniline | Low | Moderate | Biochemical assays |

| 3-(Trifluoroethyl)aniline | High | Low | Industrial applications |

Eigenschaften

IUPAC Name |

3-(1,1,2,2-tetrafluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDDEEKSIUNCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023232 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-41-1 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.